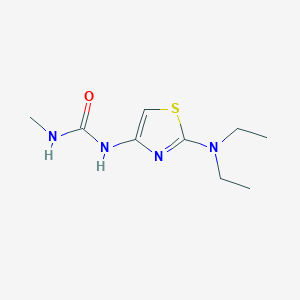
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H18N2 It is a tertiary amine that features a pyrrolidine ring attached to an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyrrolidine with N,N-dimethylaminoethyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine transporters and receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with biological targets such as amine transporters and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various physiological processes, including neurotransmission and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-(pyrrolidin-2-yl)ethan-1-amine
- N,N-Dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine
- 2-(pyrrolidin-1-yl)ethan-1-amine
Comparison: N,N-Dimethyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the specific positioning of the pyrrolidine ring and the dimethylamino group. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from its analogs. For example, the position of the pyrrolidine ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile.
Propriétés
Numéro CAS |
19155-00-1 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N,N-dimethyl-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-9(2)7-8-10-5-3-4-6-10/h3-8H2,1-2H3 |
Clé InChI |
QIWOPTPFRIJINT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



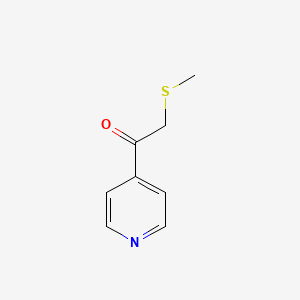
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
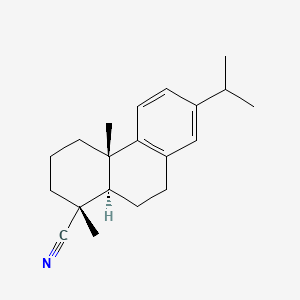
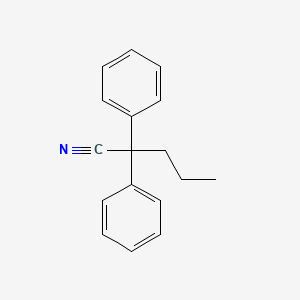
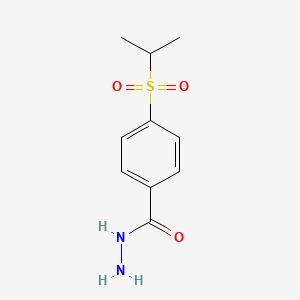

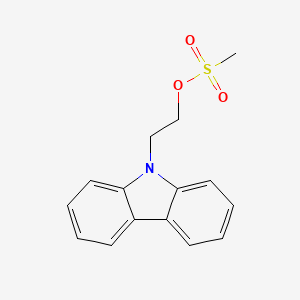
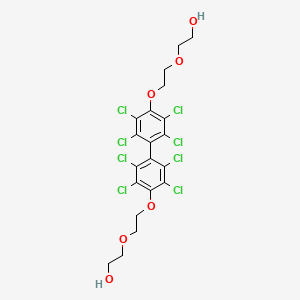
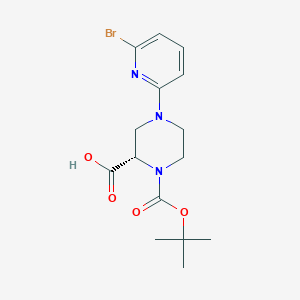
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)

